8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with the molecular formula C24H26N2O4S . This compound features a quinoline moiety, a sulfonyl group, and a spirocyclic structure, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves multiple steps. One common synthetic route includes the reaction of 4-ethylbenzenesulfonyl chloride with a quinoline derivative under basic conditions to form the sulfonylated quinoline intermediate. This intermediate is then reacted with a spirocyclic amine in the presence of a suitable catalyst to form the final product .
Chemical Reactions Analysis
8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution
Properties
IUPAC Name |
8-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-18-7-9-19(10-8-18)31(27,28)22-17-25-21-6-4-3-5-20(21)23(22)26-13-11-24(12-14-26)29-15-16-30-24/h3-10,17H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWDPIJZPULLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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